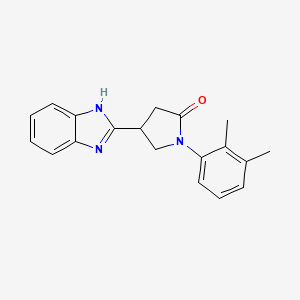![molecular formula C13H10N4OS B3007548 N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 896831-57-5](/img/structure/B3007548.png)
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that incorporates both pyridine and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the benzo[c][1,2,5]thiadiazole core imparts unique electronic properties, making it a valuable scaffold for the development of new functional materials and bioactive molecules.
Wirkmechanismus
Target of Action
The primary targets of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are electron-rich molecules . This compound, which is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics or as fluorescent sensors . It has a rich electron-deficient unit, making it an ideal platform for sensing electron-rich molecules .
Mode of Action
This compound interacts with its targets through electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified . This interaction results in changes in the compound’s fluorescence quantum yield .
Biochemical Pathways
The compound affects the photocatalytic pathways .
Pharmacokinetics
Its high stability, porosity, and fluorescence performance suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound shows high sensitivity and selectivity for detection of primary aromatic amines (PAAs) by fluorescence quenching . It exhibits unprecedented low detection limits toward phenylamine (PA) and p-phenylenediamine (PDA), surpassing all the reported fluorescent sensors .
Action Environment
The action of this compound can be influenced by environmental factors such as light. It has been researched for use as potential visible-light organophotocatalysts . The rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussion within the chemical community about methods to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and nitrous acid, under acidic conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[c][1,2,5]thiadiazole core with pyridin-3-ylmethyl halides in the presence of a base, such as potassium carbonate, under reflux conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-ylmethylamine, under mild conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, reflux.
Substitution: Nitric acid, sulfuric acid, halogens, room temperature to reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts for organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors, luminescent materials, and sensors.
Vergleich Mit ähnlichen Verbindungen
Benzo[c][1,2,5]thiadiazole: A core structure that shares the thiadiazole ring but lacks the pyridin-3-ylmethyl and carboxamide groups.
Pyridin-3-ylmethyl derivatives: Compounds that contain the pyridin-3-ylmethyl group but differ in the other functional groups attached to the core structure.
Carboxamide derivatives: Compounds that contain the carboxamide group but differ in the other functional groups attached to the core structure.
Comparison: N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the pyridin-3-ylmethyl group, benzo[c][1,2,5]thiadiazole core, and carboxamide group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity, improved stability, and unique reactivity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-9-2-1-5-14-7-9)10-3-4-11-12(6-10)17-19-16-11/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBNQPATRGNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
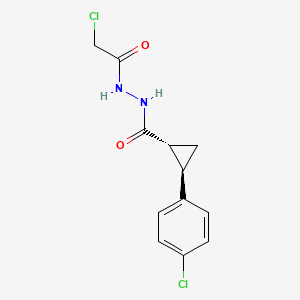
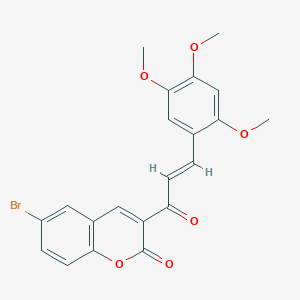
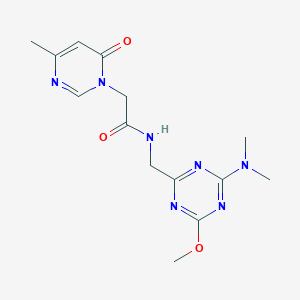
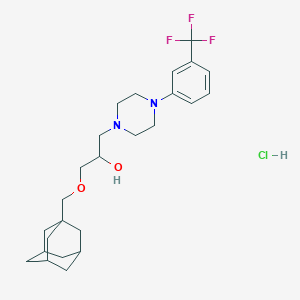
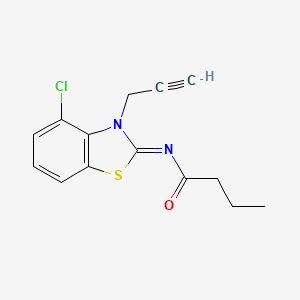
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
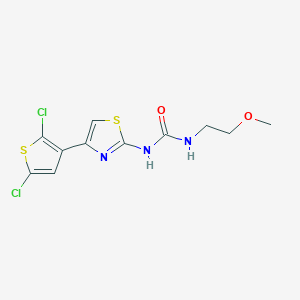
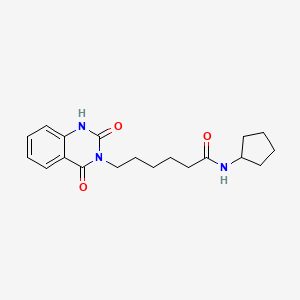
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
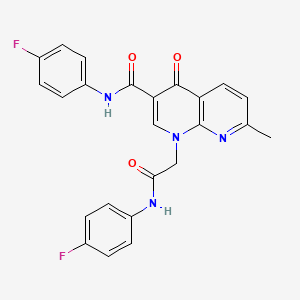
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)


